molecular formula C7H4BrN3O B1471103 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 1379345-98-8

8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one

Cat. No. B1471103
CAS RN: 1379345-98-8
M. Wt: 226.03 g/mol
InChI Key: CUJNMOCHMSXKKC-UHFFFAOYSA-N
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Description

“8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyrimidine derivatives, including structures similar to 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one, are pivotal in medicinal and pharmaceutical industries due to their extensive applicability and bioavailability. Recent studies have focused on synthesizing pyrimidine scaffolds using diversified hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts, underlining the importance of these compounds in developing lead molecules for future therapeutic applications (Parmar, Vala, & Patel, 2023).

Biological Evaluation

Pyrido[4,3-d]pyrimidines have been the subject of extensive biological evaluation due to their potential therapeutic benefits. Different multi-component reactions leading to these compounds have been explored, highlighting their significance in creating novel strategies for future research in this area (Yadav & Shah, 2022).

Anti-inflammatory and Anticancer Properties

Research on pyrimidine derivatives has shown that they possess potent anti-inflammatory effects by inhibiting the expression of critical inflammatory mediators. This underlines their potential in developing new anti-inflammatory agents (Rashid et al., 2021). Additionally, pyrimidine-based scaffolds have demonstrated significant anticancer activities, suggesting their role as future drug candidates in oncology (Kaur et al., 2014).

Medicinal Chemistry and Drug Design

The versatile scaffold of pyrimidine has been extensively studied for its medicinal and biological potential, showcasing a broad spectrum of activities including anticancer, anti-HIV, and antibacterial. This highlights the ongoing interest and potential for new drug discovery based on pyrimidine analogs (JeelanBasha & Goudgaon, 2021).

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one” and similar compounds may have potential for future therapeutic applications.

Mechanism of Action

Biochemical Pathways

It is known that pyrido[4,3-d]pyrimidines have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . This suggests that the compound may be involved in the pterin metabolism pathway, but more research is needed to confirm this and to understand the downstream effects.

properties

IUPAC Name

8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-2-10-7(12)4-1-9-3-11-6(4)5/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJNMOCHMSXKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NC=C2C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379345-98-8
Record name 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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